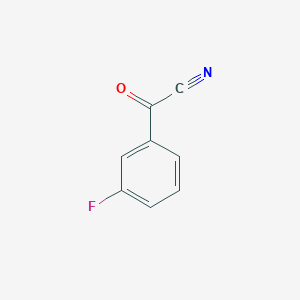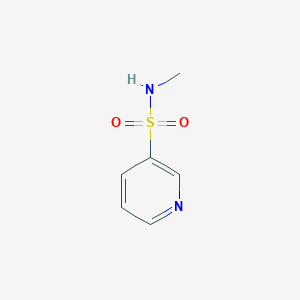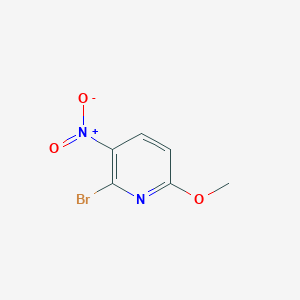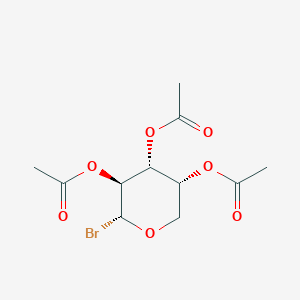
3-氟苯甲酰氰
描述
3-Fluorobenzoyl cyanide: is an organic compound with the molecular formula C8H4FNO. It is a derivative of benzoyl cyanide where a fluorine atom is substituted at the third position of the benzene ring. This compound is used in various scientific research fields due to its unique chemical properties.
科学研究应用
3-Fluorobenzoyl cyanide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
3-Fluorobenzoyl cyanide, similar to other cyanide-containing compounds, primarily targets the cytochrome c oxidase in the mitochondria . This enzyme plays a crucial role in the electron transport chain, which is responsible for the majority of cellular energy production.
Mode of Action
The cyanide ion in 3-Fluorobenzoyl cyanide binds to the iron within the heme prosthetic group of cytochrome c oxidase, inhibiting the enzyme . This prevents the transfer of electrons to oxygen, the final electron acceptor in the electron transport chain, thereby halting cellular respiration . The resulting decrease in ATP production leads to a shift towards anaerobic metabolism, causing a buildup of lactic acid and resulting in metabolic acidosis .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluorobenzoyl cyanide is the electron transport chain in the mitochondria . By inhibiting cytochrome c oxidase, it disrupts the oxidative phosphorylation process, leading to a decrease in ATP production . This forces the cell to rely on less efficient anaerobic pathways for energy production, leading to an accumulation of lactic acid and other metabolic intermediates .
Pharmacokinetics
It is known that cyanide can be rapidly absorbed through the lungs, gastrointestinal tract, and skin . Once in the bloodstream, it is distributed throughout the body, with the highest concentrations found in the brain and liver . The body can detoxify small amounts of cyanide, primarily through conversion to thiocyanate in the liver, which is then excreted in the urine .
Action Environment
The action of 3-Fluorobenzoyl cyanide can be influenced by various environmental factors. For example, its volatility can lead to rapid dispersal in the air, potentially affecting a wide area . Additionally, certain substances, such as cobalt compounds, can enhance the body’s ability to detoxify cyanide, potentially reducing its toxicity .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoyl chloride with copper cyanide in the presence of a suitable solvent under controlled temperature and pressure conditions . The reaction typically occurs at temperatures between 150-165°C and may require an inert gas atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 3-fluorobenzoyl cyanide often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and solvent choice. Additionally, safety measures are crucial due to the toxicity of cyanide compounds.
化学反应分析
Types of Reactions: 3-Fluorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoyl cyanides.
Electrophilic Aromatic Substitution: Formation of substituted fluorobenzoyl cyanides.
Hydrolysis: Formation of 3-fluorobenzoic acid.
相似化合物的比较
Benzoyl cyanide: Lacks the fluorine substitution, making it less reactive in certain electrophilic aromatic substitution reactions.
4-Fluorobenzoyl cyanide: The fluorine atom is positioned differently, affecting its reactivity and applications.
3-Chlorobenzoyl cyanide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness: 3-Fluorobenzoyl cyanide is unique due to the presence of the fluorine atom at the third position, which significantly influences its chemical reactivity and makes it valuable for specific research applications.
属性
IUPAC Name |
3-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBEQPOWGEMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519455 | |
| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-08-2 | |
| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene](/img/structure/B1338731.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
